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molecular formula C12H8N4O3 B8328640 4-Carbamoyl-imidazo-[1,2-a]-quinoxaline-2-carboxylic acid

4-Carbamoyl-imidazo-[1,2-a]-quinoxaline-2-carboxylic acid

Cat. No. B8328640
M. Wt: 256.22 g/mol
InChI Key: ZZSHNDRSNPWRHY-UHFFFAOYSA-N
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Patent
US04254123

Procedure details

A suspension of 0.315 g of the product of Step B, 35 ml of water, 12 ml of ethanol and 6 ml of 1 N sodium hydroxide was stirred overnight to obtain a suspension of the white sodium salt which was acidified with concentrated hydrochloric acid. The mixture was filtered to obtain 0.28 g of 4-carbamoyl-imidazo-[1,2-a]-quinoxaline-2-carboxylic acid in the form of a buff crystalline solid melting at 298°-300° C.
Name
product
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]2[N:6]([CH:14]=[C:15]([C:17]([O:19]CC)=[O:18])[N:16]=2)[C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[NH2:2].[OH-].[Na+].[Na].Cl>C(O)C.O>[C:1]([C:4]1[C:5]2[N:6]([CH:14]=[C:15]([C:17]([OH:19])=[O:18])[N:16]=2)[C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[NH2:2] |f:1.2,^1:23|

Inputs

Step One
Name
product
Quantity
0.315 g
Type
reactant
Smiles
C(N)(=O)C=1C=2N(C3=CC=CC=C3N1)C=C(N2)C(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C=1C=2N(C3=CC=CC=C3N1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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